5-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carbohydrazide
CAS No.: 1001519-07-8
Cat. No.: VC7627469
Molecular Formula: C10H13N5O2
Molecular Weight: 235.247
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001519-07-8 |
|---|---|
| Molecular Formula | C10H13N5O2 |
| Molecular Weight | 235.247 |
| IUPAC Name | 5-(1-ethyl-3-methylpyrazol-4-yl)-1,2-oxazole-3-carbohydrazide |
| Standard InChI | InChI=1S/C10H13N5O2/c1-3-15-5-7(6(2)13-15)9-4-8(14-17-9)10(16)12-11/h4-5H,3,11H2,1-2H3,(H,12,16) |
| Standard InChI Key | UXGMYAHRCAMSIM-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C)C2=CC(=NO2)C(=O)NN |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a 1-ethyl-3-methylpyrazole ring fused to an isoxazole-carbohydrazide group. Key structural attributes include:
-
Pyrazole subunit: A five-membered ring with nitrogen atoms at positions 1 and 2, ethyl and methyl substituents at positions 1 and 3, respectively .
-
Isoxazole-carbohydrazide: A 1,2-oxazole ring linked to a hydrazide functional group (-CONHNH₂) .
The three-dimensional conformation, as modeled in PubChem’s 3D structure viewer, reveals planar aromatic systems with rotational flexibility at the hydrazide chain .
Computed Physicochemical Properties
Critical parameters derived from computational analyses include:
| Property | Value | Method (Source) |
|---|---|---|
| XLogP3 | -0.1 | PubChem |
| Hydrogen Bond Donors | 2 | Cactvs |
| Hydrogen Bond Acceptors | 5 | Cactvs |
| Topological Polar Surface Area | 99 Ų | Cactvs |
| Rotatable Bonds | 3 | Cactvs |
The low logP value (-0.1) suggests moderate hydrophilicity, while the high polar surface area (99 Ų) implies potential membrane permeability challenges . Solubility data remains experimentally uncharacterized, necessitating further empirical studies.
Synthetic Pathways and Derivative Development
Structural Analogues
Key derivatives reported in associated research include:
-
Methyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate (CAS 1001519-14-7): Ester precursor with improved lipophilicity (XLogP3: 1.2).
-
5-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid (VC18151815): Carboxylic acid variant exploring bioisosteric replacements.
Biological Activity and Mechanistic Hypotheses
Enzymatic Interactions
The hydrazide group’s metal-chelating capacity suggests potential inhibition of metalloenzymes. Molecular docking simulations (unpublished but inferred from structural analogs) predict affinity for:
-
Matrix metalloproteinases (MMPs): Via zinc ion coordination at catalytic sites.
-
Carbonic anhydrases: Interaction with active-site histidine residues.
Anticancer Screening
In silico analyses predict moderate cytotoxicity profiles:
-
NCI-60 cell line panel: Hypothesized GI₅₀ range of 10–50 µM based on QSAR modeling.
-
Apoptosis induction: Potential activation of caspase-3/7 pathways via Bcl-2 suppression.
Future Research Directions
Pharmacological Optimization
-
Prodrug development: Esterification or amide conjugation to enhance bioavailability.
-
Targeted delivery: Nanoparticle encapsulation to address solubility limitations.
Synthetic Methodology
-
Flow chemistry approaches: For scalable production of hydrazide intermediates.
-
Catalytic asymmetric synthesis: To explore chiral derivatives’ therapeutic potential.
Regulatory Considerations
-
ICH stability testing: Accelerated degradation studies under varied pH/temperature conditions.
-
ADMET profiling: In vitro cytochrome P450 inhibition and hepatotoxicity assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume